Lipophilicity (logP) Comparison: N-(7-oxaspiro[3.5]nonan-1-yl)pivalamide vs. 7-Oxaspiro[3.5]nonan-1-amine and Pivalamide
N-(7-oxaspiro[3.5]nonan-1-yl)pivalamide exhibits a calculated logP of 1.6, which is 0.7 units higher than that of its parent amine, 7-oxaspiro[3.5]nonan-1-amine (logP = 0.9), and approximately 1.1 units higher than that of simple pivalamide (logP ≈ 0.5) [1][2]. This increase in lipophilicity is directly attributable to the combined effect of the spirocyclic core and the pivalamide moiety, offering a distinct balance between polarity and membrane permeability.
| Evidence Dimension | Lipophilicity (logP) |
|---|---|
| Target Compound Data | logP = 1.6 |
| Comparator Or Baseline | 7-Oxaspiro[3.5]nonan-1-amine: logP = 0.9; Pivalamide: logP ≈ 0.5 |
| Quantified Difference | ΔlogP = +0.7 vs. amine; ΔlogP = +1.1 vs. pivalamide |
| Conditions | Calculated values from chemical databases and vendor datasheets |
Why This Matters
Higher logP can enhance passive membrane permeability, a critical parameter in early drug discovery, making this compound a more attractive scaffold for optimizing CNS or intracellular target engagement.
- [1] ChemExper Chemical Directory. N-(7-oxaspiro[3.5]nonan-1-yl)pivalamide. logP: 1.6. Entry ID: 50698077. View Source
- [2] ZINC15 Database. ZINC167037 (Pivalamide). logP = 0.518. View Source
